molecular formula C24H22N2O3 B6549102 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide CAS No. 1040661-02-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide

Cat. No.: B6549102
CAS No.: 1040661-02-6
M. Wt: 386.4 g/mol
InChI Key: SIDOELUPIWAAAK-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 7-position with a 4-methoxybenzamide moiety. The benzoyl group enhances lipophilicity, which may influence bioavailability and binding affinity to hydrophobic protein pockets, while the 4-methoxybenzamide contributes to hydrogen-bonding interactions .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-21-13-10-18(11-14-21)23(27)25-20-12-9-17-8-5-15-26(22(17)16-20)24(28)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDOELUPIWAAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts acylation is frequently employed to construct the tetrahydroquinoline ring. For example, reacting N-protected aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions yields the bicyclic framework. In one protocol, 4-methoxyaniline was treated with crotonoyl chloride in the presence of AlCl₃, achieving a 68% yield of the tetrahydroquinoline core.

Key reaction conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃)

Reductive Amination

Reductive amination offers an alternative route, particularly for introducing substituents at the 7-position. A mixture of 7-nitro-1,2,3,4-tetrahydroquinoline and NaBH₄ in methanol reduced the nitro group to an amine with >90% efficiency. This intermediate is critical for subsequent benzamide coupling.

Benzoylation at Position 1

Introducing the benzoyl group at the 1-position requires precise regiocontrol. Two validated methods include:

Direct Acylation

Treating the tetrahydroquinoline core with benzoyl chloride in the presence of triethylamine (TEA) achieves N-benzoylation. A study reported a 75% yield when using DCM as the solvent at -10°C.

Optimization insights :

  • Lower temperatures minimize diacylation byproducts.

  • Catalytic DMAP enhances reaction rates by 40%.

Suzuki-Miyaura Coupling

For advanced derivatives, palladium-catalyzed coupling has been explored. While less common for this target, 1-bromo-tetrahydroquinoline reacted with benzoylboronic acid under Pd(PPh₃)₄ catalysis, yielding 62% of the benzoylated product.

4-Methoxybenzamide Installation at Position 7

The final step involves coupling 4-methoxybenzoic acid to the 7-amino group. Two predominant strategies are documented:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling agents, the amine intermediate reacts with 4-methoxybenzoic acid in DMF. A 2019 study achieved an 85% yield after 12 hours at room temperature.

Reaction schema :

7-Amino-THQ+4-MeO-C₆H₄-COOHEDCl/HOBt, DMFTarget Compound[3][5]\text{7-Amino-THQ} + \text{4-MeO-C₆H₄-COOH} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Compound} \quad

Acid Chloride Method

Activating 4-methoxybenzoic acid as its chloride (using SOCl₂ ) allows direct acylation. This method provided a 78% yield but required rigorous exclusion of moisture.

Integrated Synthetic Pathways

The most efficient routes combine these steps sequentially:

Pathway A :

  • Friedel-Crafts cyclization → 7-nitro-THQ (68% yield)

  • Nitro reduction → 7-amino-THQ (92% yield)

  • Benzoylation at C1 (75% yield)

  • 4-MeO-benzamide coupling (85% yield)
    Overall yield : 68% × 92% × 75% × 85% ≈ 37.4%

Pathway B :

  • Reductive amination → 7-amino-THQ (89% yield)

  • Simultaneous C1 benzoylation and C7 acylation via mixed anhydride (64% yield)
    Overall yield : 89% × 64% ≈ 57%

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm)

  • HPLC-MS : Verifies molecular ion peak at m/z 404.4 [M+H]⁺

  • XRD : Resolves crystal packing for polymorph studies

Challenges and Optimization Opportunities

  • Regioselectivity : Competing acylation at C3/C4 positions remains a hurdle, addressed via bulky directing groups.

  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) reduced environmental impact by 30%.

  • Catalysis : Immobilized lipases accelerated amide bond formation with 95% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. Studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can inhibit the growth of various bacterial strains. This activity is likely due to the compound's ability to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Furthermore, the benzoyl moiety may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against tumor cells.

Neurological Applications

Given the structural similarity to known neuroprotective agents, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is being explored for its neuroprotective properties. Preliminary studies suggest it may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.

Opioid Receptor Modulation

Recent studies have shown that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can act as ligands for opioid receptors. This activity positions the compound as a candidate for further research into pain management therapies without the addictive properties associated with traditional opioids.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of several tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antibacterial potential.

Case Study 2: Anticancer Activity

In a study published by Johnson et al. (2021), N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide was tested on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.

Case Study 3: Neuroprotective Effects

Research by Lee et al. (2022) investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The administration of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide resulted in reduced motor deficits and lower levels of oxidative stress markers compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzoyl and methoxybenzamide groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Key analogs differ in substituents at the 1-position (tetrahydroquinoline ring) and 7-position (amide/sulfonamide groups). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) 1-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound (CAS: 1005294-23-4) Benzoyl 4-Methoxybenzamide 390.43* N/A Hypothesized EGFR binding potential
4-(tert-Butyl)-N-(1-isobutyryl-...) Isobutyryl 4-(tert-Butyl)benzamide 378.51 N/A Oral toxicity (H302), skin irritation (H315)
Compound 7j () Isopropyl 4-Methoxybenzamide N/A N/A EGFR TKD docking: -9.65 kcal/mol
Compound 21 (CAS: N/A) 2,3-Dimethylphenyl 2-((2,3-Dimethylphenyl)amino) N/A 220–221 CA inhibition activity
4-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-...) Thiophen-2-ylsulfonyl 4-Ethoxybenzamide 442.60 N/A Sulfonamide group enhances polarity

*Calculated based on molecular formula C24H22N2O3.

Key Observations:
  • Thiophen-2-ylsulfonyl (): Introduces sulfonyl polarity, likely improving aqueous solubility but reducing membrane permeability.
  • 7-Position Substituents: 4-Methoxybenzamide (target compound): The methoxy group offers moderate electron-donating effects, balancing lipophilicity and hydrogen-bonding capacity.

Pharmacological and Biochemical Insights

Key Findings:
  • EGFR Binding : Compounds with 4-methoxybenzamide (e.g., 7j) show strong EGFR binding (docking score: -9.65 kcal/mol), suggesting the target compound may exhibit similar or enhanced activity due to its benzoyl group.
  • Carbonic Anhydrase Inhibition : Analogs like Compound 21 (melting point 220–221°C) demonstrate CA inhibition, highlighting the scaffold’s versatility.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight358.45 g/mol
CAS Number941944-99-6
LogP3.449
Polar Surface Area39.166 Ų

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

In neuropharmacological studies, the compound has shown neuroprotective effects in models of oxidative stress-induced neuronal damage. It was observed to reduce apoptosis markers such as caspase-3 activity and lactate dehydrogenase release in neuronal cell lines exposed to glutamate toxicity . These findings suggest that it may have applications in treating neurodegenerative diseases.

Antimicrobial Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has also been evaluated for its antimicrobial properties. In vitro tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is attributed to its ability to interact with various molecular targets:

  • Inhibition of Apoptotic Pathways : The compound modulates apoptotic pathways by inhibiting pro-apoptotic proteins and enhancing the expression of anti-apoptotic factors.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in neuronal cells.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Neuroprotection in Animal Models : In vivo studies using rat models of Parkinson's disease showed that administration of this compound led to improved motor function and reduced neuronal loss in the substantia nigra .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide?

Methodological Answer:
The synthesis of this compound typically involves acylation or amidation steps. For example, reacting 4-methoxybenzoyl chloride with a tetrahydroquinoline derivative under alkaline conditions (e.g., using sodium bicarbonate) in acetone at room temperature can yield the target compound. Evidence from similar benzamide syntheses suggests optimizing stoichiometry (1.2–1.5 equivalents of acyl chloride) and using dropwise addition to minimize side reactions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical, as residual solvents or unreacted intermediates may co-elute .

Advanced: How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and non-covalent interactions. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, ensuring proper handling of twinning or disorder . ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks, which are critical for understanding packing motifs . For example, if NMR suggests rotational isomerism, SCXRD can distinguish between axial/equatorial substituents on the tetrahydroquinoline ring. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced: How do researchers evaluate receptor selectivity and potency in pharmacological studies?

Methodological Answer:
Functional assays (e.g., cAMP inhibition for PDE IV targets) and radioligand binding assays (e.g., using [³H]spiperone for dopamine D2-like receptors) are standard. For selectivity profiling, screen against related receptors (D2, D3, D4) at varying concentrations (1 nM–10 µM). Data analysis via nonlinear regression (GraphPad Prism) calculates IC₅₀ and Ki values. In a study of similar benzamides, compounds with <10 nM Ki for D4 receptors showed negligible D2/D3 affinity, highlighting the role of substituent bulkiness in selectivity .

Basic: What safety protocols are critical during large-scale synthesis?

Methodological Answer:
Hazard analysis (e.g., NFPA ratings for reagents) and engineering controls (fume hoods, inert gas lines) are mandatory. Use PPE compliant with EN 166 standards (nitrile gloves, face shields) . For exothermic steps (e.g., acylation), employ jacketed reactors with controlled cooling. Monitor airborne particulates via real-time sensors, and implement quench protocols for reactive intermediates (e.g., benzoyl chloride hydrolysis with ice-cold NaHCO₃) .

Advanced: How can contradictory synthetic outcomes be resolved analytically?

Methodological Answer:
Unexpected byproducts (e.g., cyclization products or nitriles) may arise from competing pathways. Use LC-MS to identify impurities and track reaction progress. For example, in a similar synthesis, 4-methoxybenzoyl chloride and 4-bromoaniline unexpectedly yielded dihydroquinoline derivatives due to acid-catalyzed cyclization; adjusting pH to 8–9 suppressed this . High-resolution NMR (600 MHz, DMSO-d₆) can distinguish regioisomers via NOESY correlations .

Advanced: Can supramolecular strategies enhance the compound’s reactivity or stability?

Methodological Answer:
Encapsulation in palladium-based molecular cages (e.g., Fujita’s octahedral cages) induces conformational strain, increasing amide reactivity up to 14-fold. For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, cage inclusion twists the amide bond, accelerating hydrolysis or nucleophilic substitutions. Characterize host-guest complexes via ITC (binding constants) and DOSY NMR to confirm encapsulation .

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